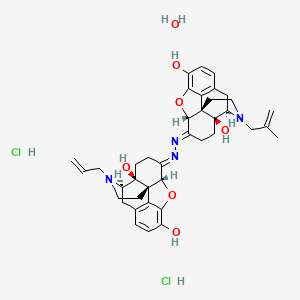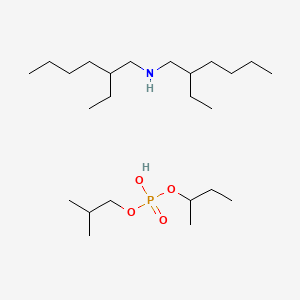
Yttrium(III)bis(trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is a coordination compound of yttrium. This compound is notable for its unique structure, where yttrium is coordinated with three trifluoromethanesulfonamide ligands. These ligands are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- typically involves the reaction of yttrium salts with trifluoromethanesulfonamide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The ligands are often introduced in their anionic form to facilitate coordination with the yttrium center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The yttrium center can participate in redox reactions, although these are less common due to the stability of the yttrium(III) oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoromethanesulfonamide ligands. Common reagents include halides, phosphines, and other strong nucleophiles.
Oxidation-Reduction Reactions: Redox reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution Reactions: The major products are new coordination compounds where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include yttrium compounds in different oxidation states.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong electron-withdrawing ligands, which can enhance the reactivity of the catalytic center.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination environment.
Industry: It is used in the development of advanced materials, including high-performance polymers and ionic liquids.
Mechanism of Action
The mechanism by which yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- exerts its effects is primarily through its strong electron-withdrawing ligands. These ligands can stabilize various reactive intermediates, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application but often involve interactions with other metal centers or organic substrates.
Comparison with Similar Compounds
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic reactions.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a triflating reagent and in the synthesis of various organic compounds.
Uniqueness: Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is unique due to its coordination with yttrium and the specific arrangement of its ligands. This gives it distinct properties that are not observed in similar compounds, such as enhanced stability and reactivity in certain catalytic processes.
Properties
Molecular Formula |
C6F18N3O12S6Y |
|---|---|
Molecular Weight |
929.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;yttrium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Y/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
ALUAPCNURPWGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



